Trichloromelamine

Description

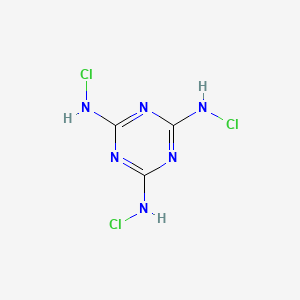

Structure

3D Structure

Properties

IUPAC Name |

2-N,4-N,6-N-trichloro-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3N6/c4-10-1-7-2(11-5)9-3(8-1)12-6/h(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPNSIARSTUPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)NCl)NCl)NCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3N6 | |

| Record name | TRICHLOROMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026201 | |

| Record name | Trichloromelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloromelamine appears as white or off-white to yellow fine powder with a chlorine odor. pH of saturated aqueous solution: 4. (NTP, 1992), White or off-white to yellow solid with an odor of chlorine; [CAMEO] Cream colored solid; [Reference #1] | |

| Record name | TRICHLOROMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloromelamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | TRICHLOROMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | TRICHLOROMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000071 [mmHg] | |

| Record name | Trichloromelamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7673-09-8, 12379-38-3 | |

| Record name | TRICHLOROMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloromelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7673-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007673098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4(or N2,N4,N6)-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012379383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRICHLOROMELAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4(or N2,N4,N6)-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloromelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N4,N6-trichloro-2,4,6-triamino-s-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RMQ04HD24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | TRICHLOROMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Chemical properties and structure of Trichloromelamine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloromelamine (N,N',N''-trichloro-1,3,5-triazine-2,4,6-triamine) is a chlorinated derivative of melamine (B1676169) characterized by its high chlorine content and strong oxidizing properties. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its molecular structure, and relevant experimental protocols for its synthesis and analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the chemistry and applications of this compound.

Chemical Structure and Identification

This compound consists of a triazine ring with three chloroamine functional groups. The presence of labile chlorine atoms attached to nitrogen atoms is central to its reactivity.

Molecular Structure:

Trichloromelamine (CAS No. 7673-09-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloromelamine (TCM), with the Chemical Abstracts Service (CAS) number 7673-09-8, is a chlorinated derivative of melamine (B1676169). This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, applications, and toxicological profile. While primarily utilized as a potent oxidizing agent for disinfection and as a flame retardant, its broader applications in research and drug development are not well-documented in publicly available literature. This guide consolidates available data, outlines relevant experimental protocols for its evaluation, and provides logical diagrams to illustrate its synthesis and mechanism of action.

Chemical and Physical Properties

This compound is a white to slightly beige or yellow fine powder with a distinct chlorine odor.[1][2] It is characterized by its high chlorine content and strong oxidizing potential.[2] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7673-09-8 | [3] |

| Molecular Formula | C₃H₃Cl₃N₆ | [3] |

| Molecular Weight | 229.45 g/mol | [3] |

| Appearance | Slightly beige fine powder | [4] |

| Melting Point | >300 °C (decomposes) | [2] |

| Solubility in Water | <0.1 g/100 mL at 19 °C | [4] |

| Vapor Pressure | 7.1 x 10⁻⁵ mm Hg | [1] |

| Purity | ≥ 95% (by titration) | [3] |

Synthesis

The synthesis of this compound is typically achieved through the chlorination of melamine.[5] A detailed experimental protocol derived from patent literature is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the chlorination of melamine with an intermediate formation of hexachloromelamine (B1616669).

Materials:

-

Melamine

-

Chlorine gas

-

Water

-

Carbon tetrachloride (CCl₄)

-

Acetic acid

Procedure:

-

Formation of Hexachloromelamine:

-

Prepare a suspension of 21 g of melamine in 1000 g of water in a reaction vessel equipped with a stirrer.

-

Maintain the suspension under intense stirring at room temperature (20°C).

-

Bubble a stream of chlorine gas through the suspension, ensuring complete absorption of the chlorine.

-

Continue the reaction for 30 minutes to obtain a suspension of hexachloromelamine.

-

-

Solubilization and Phase Separation:

-

To the hexachloromelamine suspension, add 1400 g of carbon tetrachloride (CCl₄) while continuing to stir. This will dissolve the hexachloromelamine.

-

Allow the mixture to settle and separate the aqueous phase from the organic (CCl₄) phase.

-

-

Reaction with Melamine to Form this compound:

-

Concentrate the organic solution of hexachloromelamine by distillation to achieve a 15% by weight concentration.

-

To this concentrated solution, add 14.8 g of melamine, 1.2 g of acetic acid, and 1.2 g of water.

-

Maintain the mixture at reflux temperature under intense stirring and allow it to react for 6 hours at the boiling temperature.

-

-

Product Isolation and Purification:

-

After the reaction is complete, filter the reaction mixture.

-

Wash the collected solid product with carbon tetrachloride.

-

Dry the product in an oven at 80°C.

-

Expected Outcome: The final product is a very fine white powder of this compound with approximately 90% available chlorine.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications and Mechanism of Action

This compound's primary applications stem from its strong oxidizing properties and high chlorine content.

Disinfectant and Sanitizer

This compound is an EPA-registered active ingredient used in sanitizers for food-contact surfaces and as a general-purpose disinfectant and biocide.[2][6] Its antimicrobial action is attributed to its ability to act as a potent oxidizing agent.[2]

Mechanism of Action: this compound oxidizes the cell membranes of microorganisms, leading to the destruction of their cellular structure and subsequent cell death.[2] In aqueous solutions, it can break down to form hypochlorous acid and melamine, with the hypochlorous acid being a powerful antimicrobial agent.[1]

Caption: Oxidative mechanism of this compound.

Flame Retardant

This compound is used as a flame retardant, particularly in the textile industry, to enhance the fire resistance of fabrics.[3]

Mechanism of Action: While specific studies on the flame retardant mechanism of this compound are not readily available, nitrogen-containing flame retardants like melamine derivatives typically function through a combination of mechanisms:

-

Gas Phase Inhibition: Upon heating, they can release non-flammable gases (like nitrogen) that dilute the flammable gases and oxygen in the surrounding atmosphere.

-

Condensed Phase Charring: They promote the formation of a stable carbonaceous char layer on the surface of the material. This char layer acts as an insulating barrier, reducing heat transfer to the underlying material and limiting the release of flammable volatiles.

Toxicological Data

Toxicological data for this compound is limited. The available data from animal studies are summarized in Table 2. It is noted to be an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[7]

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ (Lethal Dose, 50%) | Mouse | Oral | 490 mg/kg | [1] |

| LC₅₀ (Lethal Concentration, 50%) | Rat | Inhalation | 400 mg/m³ | [1] |

| LOAEL (Lowest Observed Adverse Effect Level) | Rat | Gavage (90-day study) | 150 mg/kg/day | [1] |

Experimental Protocols for Efficacy Testing

While specific efficacy data for this compound is not widely published, the following are standard methodologies that would be employed to evaluate its performance as a disinfectant and flame retardant.

Disinfectant Efficacy Testing

Standardized methods from organizations like the Association of Official Analytical Chemists (AOAC) and the European Committee for Standardization (EN) are used to validate the efficacy of disinfectants.

-

AOAC Use-Dilution Test: This carrier-based test evaluates the efficacy of liquid disinfectants on hard surfaces against specific microorganisms like Staphylococcus aureus, Salmonella enterica, and Pseudomonas aeruginosa.[8] Stainless steel cylinders are inoculated with the test organism, dried, and then immersed in the disinfectant solution for a specified contact time. The cylinders are then transferred to a growth medium to determine if any bacteria survived.[8]

-

Quantitative Suspension Test (e.g., EN 1276): This test determines the bactericidal activity of chemical disinfectants. A suspension of the test microorganism is added to a prepared solution of the disinfectant. After a defined contact time, an aliquot is taken, and the action of the disinfectant is neutralized. The number of surviving microorganisms is then enumerated to calculate the log reduction.

-

Zone of Inhibition Test: This is a qualitative method to assess the antimicrobial activity of a substance.[9] An agar (B569324) plate is uniformly inoculated with a test microorganism. A paper disc impregnated with this compound is placed on the agar surface. After incubation, the absence of microbial growth around the disc (the zone of inhibition) indicates antimicrobial activity.[9][10] The diameter of this zone can be measured to compare the relative effectiveness of different agents.[10]

Flame Retardant Efficacy Testing

The flame retardancy of textiles treated with this compound would be evaluated using standardized fire tests.

-

Vertical Flame Test (e.g., ASTM D6413): This test is used to assess the flame resistance of fabrics.[11] A strip of the treated fabric is suspended vertically and exposed to a standardized flame for a set period (e.g., 12 seconds).[11] After the flame is removed, the afterflame time, afterglow time, and char length are measured to determine the fabric's resistance to burning.[11]

-

Limiting Oxygen Index (LOI) (e.g., ISO 4589, ASTM D2863): This test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support flaming combustion of a material.[12] A higher LOI value indicates better flame retardancy. Materials with an LOI greater than the oxygen concentration in air (approximately 21%) are considered flame retardant.[12]

Relevance to Drug Development

The direct application of this compound in drug development is not supported by current scientific literature. While its antimicrobial properties are noted for antiseptic formulations, there is no evidence of its investigation as a therapeutic agent.[3] The broader class of 1,3,5-triazine (B166579) derivatives has been explored for various biological activities, but this does not directly translate to this compound.[13] Its high reactivity and classification as a strong oxidizing agent may pose challenges for systemic drug applications. Further research would be required to explore any potential therapeutic utility, likely focusing on topical applications where its antimicrobial properties could be leveraged.

Conclusion

This compound (CAS No. 7673-09-8) is a well-characterized compound with established applications as a disinfectant and flame retardant. Its synthesis and basic chemical properties are well-defined. However, there is a significant lack of publicly available, in-depth quantitative data regarding its efficacy in these applications. Furthermore, its mechanism of action is understood at a general level (oxidation), but its interaction with specific biological pathways has not been elucidated. For researchers and professionals in drug development, this compound currently serves more as a reference compound for its chemical properties (e.g., as a chlorinating agent) rather than a direct subject of therapeutic investigation. The experimental protocols outlined in this guide provide a framework for any future in-depth evaluation of its performance and potential new applications.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,4,6-Tris(chloroamino)-1,3,5-triazine(7673-09-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Occurrence of Melamine and Cyanuric Acid in Milk, Baby Food, and Protein Supplements Marketed in Croatia [mdpi.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. epa.gov [epa.gov]

- 9. microchemlab.com [microchemlab.com]

- 10. sciencebuddies.org [sciencebuddies.org]

- 11. testextextile.com [testextextile.com]

- 12. Limiting oxygen index - Wikipedia [en.wikipedia.org]

- 13. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

Physical properties of Trichloromelamine including melting point and solubility.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Trichloromelamine (TCM), with a specific focus on its melting point and solubility. The information is compiled to support research, drug development, and quality control activities.

Core Physical Properties

This compound is a white to pale yellow crystalline powder with a slight chlorine odor. It is known for its strong oxidizing properties and is sensitive to heat and friction.

Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Melting Point | > 300 °C (> 572 °F) | [1][2][3][4][5] |

| Water Solubility | < 1 mg/mL at 20 °C (68 °F) | [5][6] |

| Molecular Weight | 229.45 g/mol | [5] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

Melting Point Analysis

This compound exhibits a high melting point, consistently reported as being greater than 300 °C (572 °F).[1][2][3][4] This high melting point is indicative of a stable crystal lattice structure. It is important to note that the compound may decompose at its boiling point.[5]

Experimental Protocol: Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method as outlined in the U.S. Pharmacopeia (USP) <741>.[2] This standard procedure ensures accuracy and reproducibility.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[3]

-

Apparatus: A calibrated melting point apparatus with a suitable transparent heating bath (e.g., silicone oil) and an accurate thermometer is used.[2]

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate, typically 1 °C/minute, especially when approaching the expected melting point.[7]

-

The melting range is observed and recorded from the temperature at which the substance first shows signs of melting to the temperature at which it is completely liquefied.[3]

-

-

Calibration: The accuracy of the apparatus should be periodically verified using certified reference standards with known melting points.[3]

Solubility Profile

This compound is characterized by its low solubility in water.[5][6] While comprehensive quantitative data in various organic solvents is not widely available, it is generally considered to be soluble in some organic solvents.[8] The pH of a saturated aqueous solution is approximately 4.[6]

Experimental Protocol: Water Solubility Determination (Flask Method - OECD 105)

For substances with low water solubility like this compound, the Flask Method as described in OECD Guideline 105 is a suitable method for determination.[9][10][11]

-

Apparatus: A constant temperature water bath, a mechanical shaker, and suitable analytical instrumentation (e.g., HPLC, UV-Vis spectroscopy) are required.

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

-

After equilibrium is reached, the mixture is allowed to stand to let undissolved particles settle.

-

A sample of the supernatant is carefully removed, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

-

The concentration of this compound in the aqueous sample is determined using a validated analytical method.

-

-

Data Analysis: The solubility is reported as the mass of the solute per volume of the solvent (e.g., mg/L).

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the determination of the physical properties of this compound.

Caption: Workflow for Physical Property Determination of this compound.

References

- 1. scribd.com [scribd.com]

- 2. uspbpep.com [uspbpep.com]

- 3. thinksrs.com [thinksrs.com]

- 4. pure.au.dk [pure.au.dk]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. benchchem.com [benchchem.com]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

Trichloromelamine molecular weight and formula.

An In-depth Technical Guide to Trichloromelamine (B80692)

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and antimicrobial mechanism. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound (TCM) is a chlorinated derivative of melamine (B1676169). It is a potent oxidizing agent and is utilized in various industrial and research applications for its disinfectant and biocidal properties.

Molecular Formula and Weight

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | White to pale yellow fine powder | [1][2][3] |

| Odor | Chlorine-like | [1][3] |

| CAS Number | 7673-09-8 | [1][2][4] |

| Melting Point | >300 °C (>572 °F) | [1][2][5] |

| Boiling Point | Decomposes | [1][5] |

| Solubility in Water | < 1 mg/mL at 19-20 °C | [1][3][5] |

| Autoignition Temperature | 320 °F (160 °C) | [1][5] |

| pH of Saturated Solution | 4 | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of melamine to form a hexachloromelamine (B1616669) intermediate, which is then reacted with non-chlorinated melamine.

Experimental Protocol: Two-Step Synthesis

This protocol is based on the process described in patent EP0239121A1.

Step 1: Formation of Hexachloromelamine Suspension

-

Suspend 21 g of melamine in 1000 g of water in a reaction vessel equipped with a stirrer.

-

Maintain intense stirring at room temperature (approx. 20°C).

-

Bubble chlorine gas through the suspension, ensuring complete absorption.

-

Continue the reaction for 30 minutes to obtain an aqueous suspension of solid hexachloromelamine.

Step 2: Conversion to this compound

-

To the hexachloromelamine suspension, add 1400 g of a water-immiscible solvent (e.g., carbon tetrachloride) to dissolve the solid hexachloromelamine.

-

Separate and remove the aqueous phase.

-

Concentrate the organic phase by distilling a portion of the solvent to achieve a 15% by weight solution of dissolved hexachloromelamine.

-

Add 14.8 g of non-chlorinated melamine, 1.2 g of acetic acid (as an activator), and 1.2 g of water to the solution.

-

Maintain the solution at reflux temperature with intense stirring and allow it to react for 6 hours.

-

Filter the resulting product, wash with the solvent (carbon tetrachloride), and dry in an oven at 80°C.

-

The final product is a fine white powder of this compound.[6][7]

Synthesis Workflow Diagram

Antimicrobial Mechanism of Action

This compound's biocidal activity stems from its nature as a strong oxidizing agent. It does not appear to interact with specific signaling pathways but rather causes broad cellular disruption in microorganisms.

The primary antimicrobial activity is attributed to hypochlorous acid (HClO), which is formed from this compound. HClO can readily cross cell membranes. The mechanism involves several concurrent actions:

-

Oxidation of Cell Membranes: It directly oxidizes the cell membranes of pathogens, leading to a loss of structural integrity and cell lysis.

-

Inhibition of Macromolecular Synthesis: It causes profound inhibition of DNA, RNA, and protein synthesis.

-

Enzyme Inhibition: It reacts with sulfhydryl groups (-SH) present in essential enzymes, leading to their inactivation.

Logical Relationship Diagram of Antimicrobial Action

Applications in Research and Development

This compound is utilized in various fields due to its potent antimicrobial properties.

-

Sanitizer and Disinfectant: It is an active ingredient in sanitizers for food contact surfaces and hard surface disinfectants.[8]

-

Biocide: It is used in agriculture to control fungi and bacteria on crops.

-

Water Treatment: It serves as a disinfectant in water purification processes to eliminate harmful microorganisms.

-

Laboratory Reagent: In chemical synthesis, it is used as a chlorinating agent.[2]

Safety and Handling

This compound is a hazardous substance and requires careful handling.

-

Stability: It is unstable and sensitive to heat and friction.[1][5]

-

Reactivity: As a strong oxidizer, it can ignite spontaneously when in contact with reactive organic materials. It is incompatible with strong oxidizing and reducing agents.[1][5]

-

Health Hazards: It is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract. Ingestion can cause gastrointestinal irritation.

-

Handling Precautions: Use protective equipment, including splash goggles, gloves, and a NIOSH-approved respirator with a dust filter. Handle in a well-ventilated area. Store in a tightly sealed container away from heat, light, and flammable substances.

References

- 1. EP0239121A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]

- 5. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 95%, 500 G | Labscoop [labscoop.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. medkoo.com [medkoo.com]

Trichloromelamine Synthesis: A Technical Guide to its Discovery and Chemical History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloromelamine (B80692) (TCM), a potent oxidizing agent and halogenating compound, has a rich history rooted in the development of chlorinated organic compounds. This technical guide provides an in-depth exploration of the discovery and evolution of this compound synthesis, offering a valuable resource for researchers in synthetic chemistry and materials science. While its primary applications are as a disinfectant, biocide, and flame retardant, this document will also address its mechanism of action, which is crucial for a comprehensive understanding of its properties. This guide details the pivotal synthesis methodologies, from early aqueous-phase reactions to more refined processes, and presents quantitative data in a structured format for comparative analysis.

Introduction

This compound, systematically named N,N',N''-trichloro-1,3,5-triazine-2,4,6-triamine, is a derivative of melamine (B1676169) characterized by the substitution of three amino hydrogens with chlorine atoms. Its high available chlorine content makes it a powerful oxidizing and chlorinating agent.[1] The primary applications of this compound include water treatment, where it serves as a disinfectant to control microbial growth, and as a flame retardant in various materials.[2][3] Its utility also extends to agriculture as a biocide and in laboratory settings for specific chlorination reactions.[2]

From a drug development perspective, it is important to note that the biological activity of this compound is attributed to its strong, non-specific oxidizing properties, leading to the destruction of cellular structures in microorganisms.[4] There is currently no scientific evidence to suggest that this compound interacts with specific signaling pathways in a targeted manner, which is a typical focus in modern drug discovery.

Historical Development of this compound Synthesis

The synthesis of chloromelamines has evolved significantly since its early explorations. Initial methods primarily involved direct chlorination of melamine in an aqueous phase. These early processes, while foundational, were beset with challenges related to product purity, stability, and handling.

Early Aqueous-Phase Syntheses

The foundational work on chloromelamine synthesis is documented in several patents from the mid-20th century, including US Patent 2,472,361, British Patent 931,747, and Soviet Union Patent 143,382.[5] These methods typically involved the reaction of melamine with a chlorinating agent, such as chlorine gas or a hypochlorite, in an aqueous medium.[5]

A significant drawback of these aqueous-phase reactions was the difficulty in drying the final product. The resulting this compound retained considerable amounts of water, leading to the formation of difficult-to-process agglomerates.[5] Furthermore, the reaction medium was highly corrosive due to the presence of hydrochloric acid (HCl) and hypochlorous acid (HClO), necessitating the use of expensive, corrosion-resistant equipment.[5]

Advancements in Synthesis: The Non-Aqueous Approach

To overcome the limitations of the early aqueous-phase methods, a more refined process was developed, as detailed in European Patent EP 0239121 A1.[5] This method introduces the use of a water-immiscible solvent to extract the intermediate hexachloromelamine (B1616669), leading to a substantially anhydrous reaction environment for the final conversion to this compound. This innovation significantly improves the quality of the final product and simplifies handling.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on the advanced, non-aqueous method.

Synthesis of this compound via Hexachloromelamine Intermediate (Based on EP 0239121 A1)

This process involves two main stages: the formation of a hexachloromelamine suspension and its subsequent conversion to this compound.

Step 1: Preparation of Hexachloromelamine Suspension

-

Suspend 21 g of melamine in 1000 g of water in a reaction vessel equipped with a stirrer.

-

Maintain the suspension at room temperature (approximately 20°C) under vigorous stirring.

-

Bubble chlorine gas through the suspension. The flow rate should be controlled to ensure complete absorption of the chlorine.

-

Continue the reaction for approximately 30 minutes. This results in the formation of a hexachloromelamine suspension.

Step 2: Synthesis of this compound

-

To the hexachloromelamine suspension, add 1400 g of carbon tetrachloride with continuous stirring to dissolve the solid.

-

Allow the mixture to separate into aqueous and organic phases. Remove the aqueous phase.

-

Concentrate the organic phase (hexachloromelamine solution in carbon tetrachloride) by distillation to achieve a 15% by weight solution of hexachloromelamine.

-

To the concentrated solution, add 14.8 g of melamine.

-

Bring the resulting suspension to its reflux temperature (approximately 77°C).

-

Introduce an activator, such as 4 g of water, to the refluxing suspension.

-

Maintain the reaction at reflux for 6 hours.

-

After the reaction is complete, filter the solid product.

-

Wash the filtered product with carbon tetrachloride.

-

Dry the product in an oven at 80°C to obtain this compound as a fine, white powder.

Quantitative Data Summary

The following table summarizes the quantitative data from the experimental protocol described above.

| Parameter | Value | Reference |

| Starting Materials | ||

| Melamine (Step 1) | 21 g | [5] |

| Water (Step 1) | 1000 g | [5] |

| Carbon Tetrachloride | 1400 g | [5] |

| Melamine (Step 2) | 14.8 g | [5] |

| Activator (Water) | 4 g | [5] |

| Reaction Conditions | ||

| Temperature (Step 1) | 20°C | [5] |

| Reaction Time (Step 1) | 30 minutes | [5] |

| Reflux Temperature (Step 2) | 77°C | [5] |

| Reaction Time (Step 2) | 6 hours | [5] |

| Drying Temperature | 80°C | [5] |

| Product Yield and Purity | ||

| Yield of this compound | 43.1 g (80%) | [5] |

| Active Chlorine Content | 86.5% | [5] |

| Purity (by titration) | ≥ 95% | [2] |

Visualizing the Synthesis Pathway

The synthesis of this compound from melamine and chlorine can be visualized as a two-step process. The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. chemimpex.com [chemimpex.com]

- 3. GB815682A - Preparation of hexachloromelamine - Google Patents [patents.google.com]

- 4. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic data (NMR, IR, Mass Spec) for Trichloromelamine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Trichloromelamine (B80692) (N2,N4,N6-trichloro-1,3,5-triazine-2,4,6-triamine), a potent oxidizing agent and disinfectant.[1] The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this and similar chlorinated compounds.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder with a chlorine-like odor.[2] It is recognized for its role as a solid disinfectant and sanitizer in various antimicrobial applications.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Cl₃N₆ | [2] |

| Molecular Weight | 229.45 g/mol | [2] |

| Melting Point | >300 °C (decomposes) | [2] |

| Solubility | Insoluble in water | [1] |

| Appearance | White to pale yellow powder | [1][2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is available across several databases. However, access to the raw spectral data often requires specific subscriptions. This guide summarizes the publicly available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would be informative.

¹H NMR Data

A ¹H NMR spectrum for this compound is listed in the PubChem database, acquired on a Varian CFT-20 instrument.[2] Due to the symmetrical nature of the this compound molecule and the presence of protons attached to nitrogen atoms (N-H), a single, potentially broad, signal would be expected. The chemical shift of N-H protons can be highly variable and is influenced by factors such as solvent, concentration, and temperature.

¹³C NMR Data

No specific ¹³C NMR data for this compound was found in the public domain. For the parent compound, melamine, a single resonance is observed around 166 ppm, corresponding to the three equivalent carbon atoms in the triazine ring. It is expected that the electron-withdrawing chlorine atoms in this compound would shift this resonance.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound has been recorded using the KBr wafer technique.[2][4]

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 3100-3500 | Likely to be broad. |

| C=N Stretch (triazine ring) | 1500-1650 | Characteristic of the triazine ring system. |

| N-Cl Stretch | 600-800 | Indicative of the chloroamine functionality. |

A detailed peak list with intensities for the FTIR spectrum of this compound is not publicly available and would require access to spectral databases.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Gas chromatography-mass spectrometry (GC-MS) data for this compound is available from the NIST Mass Spectrometry Data Center.[2]

The mass spectrum of this compound is expected to show a molecular ion peak cluster corresponding to the various isotopic combinations of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of chlorine atoms and fragmentation of the triazine ring.

| m/z | Interpretation |

| 227/229/231/233 | Molecular ion [M]⁺ cluster (C₃H₃Cl₃N₆)⁺ |

| 192/194/196 | [M - Cl]⁺ |

| 157/159 | [M - 2Cl]⁺ |

| 122 | [M - 3Cl]⁺ |

This table represents a theoretical fragmentation pattern. The actual mass spectrum may show different or additional fragments. Detailed experimental mass spectra are available in the NIST database.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of solid compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)

This protocol outlines a general procedure for acquiring NMR spectra of a solid sample that is soluble in a suitable deuterated solvent.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, though this compound is insoluble in water). The choice of solvent is critical and should be one that dissolves the compound without reacting with it.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz).

-

Temperature: Typically room temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse sequence: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of scans: 1024 or more, as ¹³C is less sensitive than ¹H.

-

Relaxation delay (d1): 2-10 seconds.

-

Acquisition time: 1-2 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

References

Thermochemical properties of Trichloromelamine.

An In-depth Technical Guide on the Thermochemical Properties of Trichloromelamine (B80692)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive technical guide based on currently available public domain data. It is critical to note that specific experimental thermochemical values for this compound, such as the standard enthalpy of formation, Gibbs free energy of formation, and absolute entropy, are not readily found in published literature. This guide, therefore, focuses on the known physical and chemical properties of this compound, outlines the established experimental and computational methodologies that would be employed to determine its thermochemical properties, and discusses its thermal stability and decomposition.

Introduction to this compound

This compound (TCM), with the chemical formula C₃H₃Cl₃N₆, is a chlorinated derivative of melamine (B1676169). It is a potent oxidizing agent and is recognized for its applications as a disinfectant, sanitizer, biocide, and flame retardant[1][2]. Structurally, it is a triazine ring with three chloroamine functional groups. The high chlorine content and the presence of multiple nitrogen atoms contribute to its high reactivity and energetic nature[2]. The compound is known to be unstable, sensitive to heat and friction, and can ignite spontaneously in contact with reactive organic materials[3][4]. Due to these characteristics, a thorough understanding of its thermochemical properties is paramount for its safe handling, storage, and application.

Known Physical and Chemical Properties

While specific thermochemical data is scarce, a range of physical and chemical properties for this compound has been documented. These are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | N²,N⁴,N⁶-trichloro-1,3,5-triazine-2,4,6-triamine | [5] |

| CAS Number | 7673-09-8 | [1] |

| Molecular Formula | C₃H₃Cl₃N₆ | [2] |

| Molecular Weight | 229.46 g/mol | [3] |

| Appearance | White to pale yellow fine powder with a chlorine odor | [1][3] |

| Melting Point | > 300 °C (> 572 °F) with decomposition | [1][3] |

| Boiling Point | Decomposes | [3] |

| Autoignition Temp. | 160 °C (320 °F) | [6] |

| Solubility in Water | < 1 mg/mL at 20 °C | [3] |

| pH of Saturated Sol. | 4 | [3] |

| Reactivity | Strong oxidizing agent; sensitive to heat and friction | [1][3] |

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties for an energetic and potentially hazardous compound like this compound requires specialized experimental procedures. The following sections detail the standard methodologies that would be applied.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of melamine, with the intermediate formation of hexachloromelamine[7].

Protocol:

-

Hexachloromelamine (B1616669) Formation: A suspension of melamine in water is subjected to a continuous flow of chlorine gas under vigorous stirring at room temperature (e.g., 20°C). The reaction proceeds until the desired level of chlorination is achieved, resulting in a suspension of hexachloromelamine[7].

-

Solubilization: A water-immiscible solvent, such as carbon tetrachloride, is added to the suspension to dissolve the hexachloromelamine, allowing for separation from the aqueous phase[7].

-

Reaction with Melamine: The separated organic solution of hexachloromelamine is then reacted with a specific molar quantity of non-chlorinated melamine. This reaction is typically carried out at the reflux temperature of the solvent and may be facilitated by an activator, such as acetic acid and water[7].

-

Product Isolation: Upon completion of the reaction, the precipitated this compound is isolated by filtration, washed with the solvent, and dried under controlled temperature conditions (e.g., 80°C) to yield a fine white powder[7].

References

- 1. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. aksci.com [aksci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. EP0239121A1 - Process for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity Profile of Trichloromelamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloromelamine (B80692) (TCM), with the chemical formula C₃H₃Cl₃N₆, is a potent oxidizing agent and a derivative of melamine (B1676169).[1][2] This technical guide provides a comprehensive overview of the reactivity profile of this compound, consolidating available data on its chemical and physical properties, stability, and hazardous reactions. Detailed methodologies for its synthesis and for the characterization of its oxidizing properties are presented. The information is intended to serve as a crucial resource for professionals handling this compound in research, industrial, and drug development settings.

Chemical and Physical Properties

This compound is a white to off-white or yellow fine powder with a distinct chlorine odor.[1][2] It is characterized by its high chlorine content, which is fundamental to its reactivity. A saturated aqueous solution of this compound exhibits a pH of 4.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₃Cl₃N₆ | [1] |

| Molecular Weight | 229.46 g/mol | [3] |

| Appearance | White to off-white/yellow fine powder | [1][2] |

| Odor | Chlorine-like | [1] |

| Melting Point | >300 °C (>572 °F) | [1][3] |

| Boiling Point | Decomposes | [1][3] |

| Solubility in Water | < 1 mg/mL at 20 °C (68 °F) | [1][3] |

| Solubility in other solvents | Soluble in hot acetic acid | [4][5] |

| Vapor Pressure | 0.000071 mmHg | [1] |

| Autoignition Temperature | 160 °C (320 °F) | [1][3] |

Reactivity Profile

This compound is a highly reactive and unstable compound, primarily due to the presence of N-Cl bonds. Its reactivity is dominated by its strong oxidizing nature.

Stability and Decomposition

This compound is sensitive to heat, friction, and light.[3][5] It is known to be unstable and can decompose upon heating, emitting toxic fumes that include carbon monoxide, carbon dioxide, chlorine, nitrogen oxides, and hydrogen chloride gas.[3][6] There is a risk of explosion if it is heated under confinement.[7]

Oxidizing Properties and Incompatibilities

As a potent oxidizing agent, this compound can intensify fires. It can ignite spontaneously when in contact with reactive organic materials.[1][3] It is incompatible with a range of substances, including:

-

Combustible organic materials [7]

-

Acetone, ammonia (B1221849), aniline, and diphenylamine: Addition of these substances causes a rapid reaction accompanied by smoke and flame after a short delay.[3]

-

Acids and bases: Mixing with acid or ammonia can release chlorine gas.[8]

Reaction with Water

This compound is insoluble in water.[1][3] However, it breaks down quickly in the presence of moisture, forming hypochlorous acid and melamine.[9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of melamine, with hexachloromelamine (B1616669) as an intermediate. The following protocol is based on a patented process.

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of Hexachloromelamine: Suspend melamine in water (e.g., 21 g in 1000 g of water) and maintain intense stirring at room temperature. Bubble chlorine gas through the suspension, ensuring complete absorption. Continue for approximately 30 minutes to obtain an aqueous suspension of hexachloromelamine.[3]

-

Solubilization and Phase Separation: To the hexachloromelamine suspension, add a water-immiscible solvent such as carbon tetrachloride (e.g., 1400 g) to dissolve the solid.[3] Allow the phases to separate and remove the aqueous phase to obtain a substantially anhydrous solution of hexachloromelamine.[3]

-

Formation of this compound: To the hexachloromelamine solution, add a specific amount of non-chlorinated melamine (e.g., 14.8 g) and an activator, such as acetic acid (e.g., 1.2 g) and water (e.g., 1.2 g).[3] Heat the mixture to reflux temperature and allow it to react for several hours (e.g., 6 hours) with intense stirring.[3]

-

Product Isolation: After the reaction is complete, filter the solid product, wash it with the solvent used (e.g., CCl₄), and dry it in an oven at a controlled temperature (e.g., 80°C) to yield this compound as a fine white powder.[3]

Characterization of Oxidizing Properties (Based on UN Test O.1)

To quantify the oxidizing potential of this compound, standardized tests for oxidizing solids, such as the UN Test O.1, can be employed. This test compares the burning rate of a mixture of the substance with a combustible material (cellulose) to that of a reference mixture.

Experimental Workflow for UN Test O.1

Caption: General workflow for characterizing oxidizing solids.

Detailed Methodology:

-

Sample Preparation: Prepare homogeneous mixtures of this compound with dried fibrous cellulose at mass ratios of 4:1 and 1:1. Also, prepare a reference mixture of potassium bromate and cellulose (e.g., in a 3:7 mass ratio).[10]

-

Test Procedure: Form a 30 g conical pile of the mixture on a non-combustible surface. Ignite the pile using a standardized ignition source (e.g., an electrically heated wire).

-

Data Collection: Measure the time it takes for the reaction to propagate along the pile.

-

Analysis: Compare the mean burning time of the this compound-cellulose mixtures with that of the reference potassium bromate-cellulose mixture. A shorter burning time indicates a stronger oxidizing potential.[10]

Hazardous Reactions and Incompatibilities

The following diagram illustrates the known hazardous reactions and incompatibilities of this compound.

Hazardous Reactivity of this compound

Caption: Incompatibilities and hazardous reactions of this compound.

Handling and Storage

Given its reactive and hazardous nature, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4] A NIOSH-approved respirator with an appropriate cartridge should be used, especially when handling the powder.[1]

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation. Keep away from sources of ignition and incompatible materials.

-

Storage: Store in a tightly closed container under an inert atmosphere. The material should be kept in a cool, dry, well-ventilated area, away from organic compounds and other incompatible substances.[4] Refrigerated temperatures (2-8°C) are recommended for long-term storage.[4]

-

Spill Cleanup: In case of a spill, dampen the solid material with 5% acetic acid before transferring it to a suitable container for disposal.[3]

Applications

The strong oxidizing properties of this compound make it effective for several applications:

-

Disinfectant and Sanitizer: It is used in the manufacturing of sanitizers for equipment and surfaces in the food and medical industries.[2]

-

Biocide: It serves as an active ingredient in pesticides to control fungi and bacteria in agricultural settings.[2]

-

Water Treatment: this compound is employed in water treatment processes to eliminate pathogens and ensure the safety of drinking water.[2][7]

Conclusion

This compound is a highly reactive and hazardous compound that requires careful handling and a thorough understanding of its reactivity profile. Its strong oxidizing properties are the basis for its utility as a disinfectant and biocide, but also the source of its significant incompatibilities and potential for hazardous reactions. The experimental protocols outlined in this guide provide a framework for the safe synthesis and characterization of this compound. It is imperative for all personnel working with this compound to adhere to strict safety guidelines to mitigate the risks associated with its use.

References

- 1. GB815682A - Preparation of hexachloromelamine - Google Patents [patents.google.com]

- 2. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0239121A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. Kinetics of trichloramine reactions with organic species under AOP conditions [morressier.com]

- 5. aksci.com [aksci.com]

- 6. researchgate.net [researchgate.net]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. unece.org [unece.org]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. smsenergetics.com [smsenergetics.com]

An In-depth Technical Guide on the Stability and Degradation of Trichloromelamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloromelamine (B80692) (TCM), a potent N-chloro compound, is utilized in various applications for its disinfectant and biocidal properties. Understanding its stability and degradation profile is critical for ensuring its efficacy, safety, and for the development of stable formulations. This technical guide provides a comprehensive overview of the stability of this compound under various environmental conditions and details its degradation pathways and products. This document summarizes available quantitative data, outlines experimental protocols for stability and degradation analysis, and presents visual representations of degradation mechanisms and experimental workflows to support research and development activities.

Introduction

This compound (N²,N⁴,N⁶-trichloro-1,3,5-triazine-2,4,6-triamine) is a chlorinated derivative of melamine (B1676169). Its utility as a disinfectant stems from its ability to release active chlorine. However, this reactivity also makes it susceptible to degradation under various conditions, including heat, light, and in the presence of water. A thorough understanding of its stability is paramount for predicting its shelf-life, ensuring proper storage and handling, and identifying potential degradation products that may affect its performance and toxicological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃Cl₃N₆ | [1] |

| Molecular Weight | 229.46 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | >300 °C (decomposes) | [1][2] |

| Solubility in Water | < 1 mg/mL at 20 °C | [1] |

| Autoignition Temperature | 160 °C (320 °F) | [1] |

Stability Profile

This compound is a solid that is stable under normal temperature and pressure but is sensitive to several environmental factors.

Thermal Stability

TCM is sensitive to heat and can undergo exothermic decomposition. It is reported to be stable at ambient temperatures but poses a risk of explosion if heated under confinement.[1] Thermal degradation of TCM leads to the release of toxic and corrosive gases.

Table 2: Thermal Decomposition Data for this compound

| Parameter | Observation | Reference(s) |

| Decomposition Onset | Not explicitly quantified in search results. | |

| Hazardous Decomposition Products | Hydrogen chloride, Nitrogen oxides (NOx), Carbon monoxide, Carbon dioxide | [1] |

Hydrolytic Stability

This compound is known to be unstable in the presence of water. The N-Cl bonds are susceptible to hydrolysis, leading to the formation of hypochlorous acid (HOCl) and melamine. The rate of hydrolysis is expected to be dependent on pH and temperature.

Photostability

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily hydrolysis, thermolysis, and photolysis. The predominant pathway and the resulting degradation products are dependent on the specific environmental conditions.

Hydrolysis Pathway

In aqueous environments, the primary degradation pathway for this compound is hydrolysis. The three N-chloro groups are successively replaced by hydrogen atoms, leading to the formation of melamine and hypochlorous acid.

Caption: Proposed hydrolysis pathway of this compound.

Thermal Degradation Pathway

When subjected to high temperatures, this compound undergoes complex decomposition reactions. This process is likely to involve the cleavage of the triazine ring and the formation of various gaseous products.

Caption: Thermal degradation pathway of this compound.

Experimental Protocols

This section outlines general experimental protocols for assessing the stability and degradation of this compound, based on established guidelines such as those from the International Council for Harmonisation (ICH).

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Table 3: General Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and a buffer (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 240 nm for melamine) |

| Column Temperature | 30 °C |

| Injection Volume | 10-20 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing.

5.2.1. Hydrolytic Degradation

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a specified period.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

5.2.2. Thermal Degradation

-

Expose the solid this compound to dry heat (e.g., 105 °C) for a defined period.

-

At various time points, dissolve a known amount of the stressed solid in a suitable solvent.

-

Analyze the resulting solution by HPLC.

-

Thermogravimetric Analysis (TGA) can also be employed to determine the thermal decomposition profile.[8][9][10]

5.2.3. Photolytic Degradation

-

Expose a solution of this compound and the solid drug substance to a light source capable of emitting a combination of visible and UV light.

-

The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light.

-

Analyze the samples at appropriate time points by HPLC.

Caption: General workflow for forced degradation studies.

Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of degradation products.[11][12][13][14] By comparing the mass spectra of the degradation products with that of the parent compound and by analyzing the fragmentation patterns, the structures of the impurities can be proposed.

Conclusion

This compound is a reactive molecule that is susceptible to degradation by hydrolysis, heat, and light. The primary degradation pathway in aqueous solution leads to the formation of melamine and hypochlorous acid. Thermal decomposition results in the generation of various gaseous products. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are essential for the development of stable and safe products containing this compound. Further research is warranted to obtain quantitative kinetic data for the degradation of TCM under various conditions to allow for more accurate prediction of its stability.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photochemical degradation of triazine herbicides – comparison of homogeneous and heterogeneous photocatalysis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. srrcvr.ac.in [srrcvr.ac.in]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. mdpi.com [mdpi.com]

- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jchr.org [jchr.org]

Unlocking the Potential of Trichloromelamine: A Technical Guide to Novel Derivatives for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract: Trichloromelamine (TCM), a potent oxidizing agent, has long been utilized for its disinfectant and biocidal properties. However, the exploration of its derivatives remains a nascent field with significant untapped potential. This technical guide provides an in-depth exploration of promising research avenues for novel this compound derivatives. By leveraging the reactivity of the triazine core, a diverse range of functionalized molecules can be synthesized with potential applications in medicinal chemistry, materials science, and catalysis. This document outlines prospective synthetic strategies, detailed experimental protocols adapted from analogous compounds, and key areas for investigation.

Introduction to this compound (TCM)

This compound (2,4,6-tris(chloroamino)-1,3,5-triazine) is a white to pale yellow crystalline powder known for its strong oxidizing properties.[1] Its primary applications to date have been as a disinfectant, sanitizer, biocide in agriculture, and for water treatment.[1][2] TCM is also recognized for its role as a chlorinating agent and its potential use in flame retardant materials.[3] The core structure of TCM, a triazine ring with three chloroamino groups, presents a versatile scaffold for chemical modification, opening the door to a new generation of derivatives with tailored functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₃Cl₃N₆ | [3] |

| Molecular Weight | 229.45 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | >300 °C | [3] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 7673-09-8 | [3] |

Potential Research Areas for this compound Derivatives

The chemical architecture of TCM provides a foundation for the development of novel compounds with diverse applications. The following sections outline key areas where the exploration of TCM derivatives could yield significant scientific advancements.

Antimicrobial Drug Discovery

The inherent antimicrobial activity of TCM can be expanded and tailored through the synthesis of N-substituted derivatives. By replacing the chlorine atoms with various functional groups, it is possible to modulate the compound's spectrum of activity, potency, and selectivity.

Logical Workflow for Antimicrobial Drug Discovery with TCM Derivatives

Caption: Workflow for the discovery of antimicrobial TCM derivatives.

Potential areas of investigation include:

-

N-Aryl and N-Heteroaryl Derivatives: Introducing aromatic and heteroaromatic rings could enhance antimicrobial activity through various mechanisms, including improved membrane permeability and interaction with biological targets.

-

N-Alkyl and N-Acyl Derivatives: Modification with alkyl and acyl chains of varying lengths and branching can influence the lipophilicity of the derivatives, potentially leading to improved efficacy against specific pathogens.

-

Derivatives with Known Pharmacophores: Incorporating moieties with known antimicrobial properties could lead to synergistic effects and novel mechanisms of action.

Advanced Flame Retardant Materials